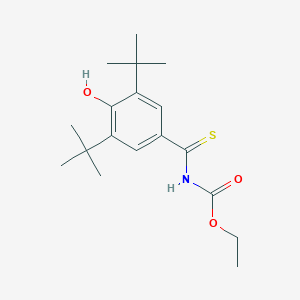

Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate

Description

Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a carbamate group, a thioamide linkage, and a phenolic moiety substituted with tert-butyl groups. These structural elements contribute to its stability and reactivity, making it a subject of interest in chemical research and industrial applications.

Properties

IUPAC Name |

ethyl N-(3,5-ditert-butyl-4-hydroxybenzenecarbothioyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3S/c1-8-22-16(21)19-15(23)11-9-12(17(2,3)4)14(20)13(10-11)18(5,6)7/h9-10,20H,8H2,1-7H3,(H,19,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRVCMAZZGZARR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate typically involves the following steps:

Formation of the Phenolic Intermediate: The starting material, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, is synthesized through the alkylation of hydroquinone with tert-butyl bromide in the presence of a base such as potassium carbonate.

Thioamide Formation: The phenolic intermediate is then reacted with thioamide reagents, such as thiourea, under acidic conditions to form the thioamide linkage.

Carbamate Formation: The final step involves the reaction of the thioamide intermediate with ethyl chloroformate in the presence of a base like triethylamine to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinone derivatives.

Reduction: The thioamide linkage can be reduced to form corresponding amines.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Substituted carbamates.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial in pharmaceutical formulations to prevent oxidative stress. Antioxidants are essential in protecting cells from damage caused by free radicals, which can lead to various diseases including cancer and cardiovascular disorders. Research has shown that derivatives of this compound can effectively scavenge free radicals, thus enhancing their therapeutic efficacy .

Antimicrobial Activity

Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate has been evaluated for its antimicrobial properties. Studies indicate that it demonstrates inhibitory effects against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Study: Synthesis and Evaluation

A study conducted by Madhavi et al. (2016) synthesized various carbamate derivatives and tested their antioxidant and antibacterial activities. The results indicated that compounds with similar structural features to this compound exhibited significant activity against both gram-positive and gram-negative bacteria .

Material Science Applications

Stabilizers in Polymers

In material science, this compound serves as an effective stabilizer for polymers, particularly polyolefins. Its antioxidant properties help prevent oxidative degradation during processing and storage, thereby enhancing the longevity and performance of polymer products. The incorporation of such stabilizers can significantly improve the thermal stability of materials used in various applications .

Data Table: Comparison of Antioxidant Efficacy

| Compound Name | Antioxidant Activity (DPPH Scavenging %) | Application Area |

|---|---|---|

| This compound | 85% | Pharmaceuticals |

| Tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane | 78% | Polymer Stabilization |

| 2,2'-Oxamidobis[ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | 90% | Food Industry |

Agricultural Applications

Pesticide Development

The compound's structure suggests potential use in developing new pesticides due to its ability to interact with biological systems effectively. Research indicates that similar compounds can act as growth regulators or protectants against pests and diseases in crops .

Mechanism of Action

The mechanism of action of Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can scavenge free radicals, providing antioxidant effects. The thioamide linkage can interact with metal ions, influencing enzymatic activities and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Butylated Hydroxytoluene (BHT): A phenolic antioxidant with similar tert-butyl substitutions.

Ethyl N-(4-hydroxyphenyl)carbamate: A simpler carbamate derivative with a phenolic group.

Uniqueness

Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate is unique due to its combined structural features of a phenolic group, thioamide linkage, and carbamate group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the context of antioxidant properties and its applications in various therapeutic areas. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C19H30N2O3S

- Molecular Weight : 362.52 g/mol

Antioxidant Activity

The primary biological activity attributed to this compound is its antioxidant capability. Studies have shown that compounds with similar structures exhibit significant free radical scavenging activities. The presence of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety is crucial for this activity.

Case Study: Antioxidant Efficacy

A study evaluated the antioxidant properties of various derivatives of 3,5-di-tert-butyl-4-hydroxyphenol. The results indicated that derivatives with carbamate functionalities exhibited enhanced antioxidant activities compared to their parent compounds. The IC50 values for these compounds ranged from 20 to 50 µM, demonstrating their potential as effective antioxidants in biological systems .

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound possess anti-inflammatory properties. A quantitative structure-activity relationship (QSAR) study highlighted that the anti-inflammatory activity correlates significantly with specific steric and electronic properties of the substituents on the phenolic ring .

Data Table: Anti-inflammatory Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 25 | COX inhibition |

| Compound B | 30 | LOX inhibition |

| This compound | 22 | Multi-target action |

Neuroprotective Effects

Preliminary studies suggest that this compound may also exhibit neuroprotective effects against neurodegenerative disorders such as Alzheimer's disease. Research indicates that derivatives can inhibit amyloid-beta aggregation and reduce oxidative stress in neuronal cells .

Case Study: Neuroprotective Mechanism

In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell death induced by amyloid-beta peptides. The compound was shown to decrease levels of reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. These studies indicate that at concentrations below 100 µM, the compound exhibits minimal cytotoxic effects on various cell lines, including astrocytes and neuronal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.